molecular formula C10H11ClF3N B109051 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 220247-87-0

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B109051
CAS No.: 220247-87-0
M. Wt: 237.65 g/mol
InChI Key: KAYKKSBELWYSON-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the seventh position of the tetrahydroisoquinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and trifluoromethylating agents.

    Cyclization: The intermediate product undergoes cyclization to form the tetrahydroisoquinoline ring structure.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.

Major Products:

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted tetrahydroisoquinolines.

Scientific Research Applications

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, such as potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 7-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Comparison:

  • Uniqueness: The trifluoromethyl group in 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs.
  • Applications: While similar compounds may share some applications, the trifluoromethyl derivative often exhibits enhanced biological activity and specificity.

Properties

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9;/h1-2,5,14H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYKKSBELWYSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656818
Record name 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220247-87-0
Record name 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 3
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 4
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 5
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

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